molecular formula C11H11NO3S B13107856 Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate

Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate

Cat. No.: B13107856
M. Wt: 237.28 g/mol
InChI Key: GVYHIYULTYQGKH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate is a synthetic organic compound built around a 2,3-dihydrobenzo[d]thiazol-2-one core, a scaffold of significant interest in medicinal and agricultural chemistry . This structure is characterized by a benzothiazole ring system fused with a lactam (2-oxo) group. The ethyl acetate moiety attached to the aromatic ring provides a handle for further chemical modifications, making this compound a valuable chemical intermediate for synthesizing more complex molecules. Researchers can utilize this functional group for reactions such as hydrolysis, amidation, or reduction, to create targeted libraries for biological screening. The broader class of benzothiazole derivatives to which this compound belongs is extensively investigated for its diverse pharmacological potential . While the specific activity of this ester must be determined experimentally, structurally similar compounds have demonstrated a range of biological activities. For instance, closely related 2,3-dihydrobenzothiazol-2-one analogues have been reported as key intermediates in the synthesis of compounds with herbicidal and pest control properties . Furthermore, the benzothiazole nucleus is a privileged structure in drug discovery, with derivatives explored as frameworks for developing novel anticancer agents . This compound is presented to the scientific community as a building block for chemical biology and drug discovery efforts. It is intended for use in designing and synthesizing new molecules to probe biological pathways or develop new therapeutic and agrochemical candidates.

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl 2-(2-oxo-3H-1,3-benzothiazol-5-yl)acetate

InChI

InChI=1S/C11H11NO3S/c1-2-15-10(13)6-7-3-4-9-8(5-7)12-11(14)16-9/h3-5H,2,6H2,1H3,(H,12,14)

InChI Key

GVYHIYULTYQGKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)SC(=O)N2

Origin of Product

United States

Preparation Methods

Multi-step Organic Synthesis from Benzothiazole Precursors

One common approach starts with benzothiazole or substituted benzothiazole derivatives. The key steps include:

  • Alkylation or acylation of benzothiazole at the 5-position with ethyl bromoacetate or related esters.
  • Oxidation or cyclization steps to form the 2-oxo-2,3-dihydrobenzo[d]thiazole core.
  • Purification by recrystallization or chromatography.

This method requires careful control of reaction parameters to avoid side reactions and to ensure regioselectivity.

Diazoalkane Insertion Catalyzed Reactions

A more recent and efficient method involves the catalytic insertion of diazoalkanes into benzothiazole derivatives:

  • In an inert atmosphere, a mixture of 2-hydroxybenzothiazole and an ethyl diazoacetate derivative is reacted in dichloroethane (DCE) solvent.
  • The reaction is catalyzed by a Lewis acid catalyst such as tris(pentafluorophenyl)borane (B(C6F5)3) at around 50 °C.
  • The reaction proceeds over 10 to 48 hours, depending on substrates, yielding the this compound product in high yields (82–94%).
  • Purification is achieved via flash chromatography.

This method offers high chemoselectivity and mild conditions, making it advantageous for sensitive substrates.

Reflux Method with Ethyl Bromocyanoacetate

Another approach involves:

  • Refluxing benzothiazole with ethyl bromocyanoacetate in acetone solvent for 2 hours.
  • Subsequent addition of nucleophilic species (e.g., indole derivatives) to functionalize the benzothiazole ring.
  • The reaction proceeds under catalyst-free conditions, simplifying the procedure.
  • The product is isolated by solvent removal and recrystallization.

Though this method is primarily used for related benzothiazole derivatives, it informs the preparation of this compound analogs.

Detailed Experimental Procedure (Representative)

Step Reagents & Conditions Description
1 Benzothiazole (1 mmol), Ethyl bromocyanoacetate (1 mmol), Acetone (10 mL) Reflux for 2 hours to form intermediate ester derivative
2 Addition of nucleophile (e.g., indole derivative), reflux for 3 hours Functionalization of benzothiazole ring
3 Solvent removal, washing with cold n-hexane Isolation of crude product
4 Recrystallization from n-hexane/ethyl acetate (4:1) Purification to obtain final product

This procedure yields the target compound as a pale yellow solid with good purity and yield.

Reaction Monitoring and Characterization

Comparative Summary of Preparation Methods

Method Key Reagents Catalyst Conditions Yield (%) Advantages Limitations
Multi-step alkylation/acylation Benzothiazole, ethyl bromoacetate Often none or mild base Heating, reflux Moderate to high Well-established, versatile Multi-step, requires optimization
Diazoalkane insertion 2-Hydroxybenzothiazole, ethyl diazoacetate B(C6F5)3 (Lewis acid) 50 °C, inert atmosphere, 10-48 h 82–94 High selectivity, mild conditions Requires catalyst, longer reaction time
Reflux with ethyl bromocyanoacetate Benzothiazole, ethyl bromocyanoacetate None Reflux in acetone, 2-5 h Good Catalyst-free, simple Limited substrate scope

Research Findings and Optimization Notes

  • Reaction temperature and time critically affect yield and purity; reflux conditions between 50–80 °C are common.
  • Use of Lewis acid catalysts in diazo insertion reactions significantly improves chemoselectivity and yield.
  • Microwave irradiation has been explored for related benzothiazole derivatives to reduce reaction time and enhance yields.
  • Solvent choice impacts reaction efficiency; acetone and dichloroethane are frequently used.
  • Purification techniques like flash chromatography and recrystallization are essential for isolating high-purity product.

Chemical Reactions Analysis

Rhodium-Catalyzed Diazoalkane Insertion Reactions

This compound participates in chemoselective C–H and O–H insertion reactions with diazoacetates under rhodium catalysis :

Reaction Type Conditions Catalyst Products Yield
O–H insertionDCM, RT, 3 daysRh₂(OAc)₄ (1%)Methyl 2-(4-bromophenyl)-2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetate (O–H product)50%
C–H insertionDCE, 50°C, 48 hrB(C₆F₅)₃ (10%)N–H inserted derivatives (e.g., 3a–f)82–94%

Key mechanistic features:

  • Rh₂(OAc)₄ selectively activates diazo compounds for insertion into the thiazolone’s O–H bond .

  • Boron-based catalysts favor N–H insertion at the thiazole nitrogen, forming 3a–f with electron-withdrawing substituents (Br, Cl, CF₃) .

Nucleophilic Acyl Substitution at the Ester Group

The ethyl acetate moiety undergoes substitution with diverse nucleophiles:

Example reaction :
Ethyl 2-(2-oxobenzo[d]thiazol-5-yl)acetate + indole derivatives → Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (6a–f )

  • Conditions : Acetone, reflux (5 hr), catalyst-free

  • Yields : 82–94%

  • Key data :

    • ¹H NMR confirms cyanoacetate integration (δ 6.43–6.49 ppm for NC–CH) .

    • MS fragments at m/z 318 (M–OEt) and 290 (M–CO₂Et) validate structural integrity .

Heterocyclic Condensation Reactions

The thiazolone ring participates in cyclization with thiosemicarbazides and acetylenic esters :

Synthetic pathway :

  • Step 1 : Thiosemicarbazide + 2,4-dichloro-1,3-thiazole-5-carbaldehyde → Schiff base (3 )

  • Step 2 : 3 + dimethyl acetylenedicarboxylate → Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate (4 )

  • Conditions : Methanol reflux (30 min)

  • Key spectral data :

    • IR: 1730 cm⁻¹ (ester C=O), 1690 cm⁻¹ (thiazolidinone C=O) .

    • ¹³C NMR: δ 168.4 ppm (C=O), 152.6 ppm (S–C(Cl)=N) .

Multi-Component Reactions (MCRs)

Catalyst-free three-component reactions form fused heterocycles :

General equation :
Benzothiazole + ethyl bromocyanoacetate + indole → Ethyl 2-cyano-2-(2-arylbenzo[d]thiazol-3(2H)-yl)acetates

  • Optimized protocol :

    • Solvent: Acetone

    • Temperature: Reflux (5 hr)

    • Workup: Flash chromatography (petroleum ether/ethyl acetate)

Notable derivatives :

Compound R₁ R₂ Yield Application
6a HH89%Antitubercular lead compound
6d CH₃CH₃82%Fluorescence-based sensors

Ester Hydrolysis

Under basic conditions (NaOH/EtOH), the ethyl ester converts to carboxylic acid derivatives, though specific data for this compound requires further study.

Thiazolone Ring Modifications

  • Oxidation : Potential conversion to benzo[d]thiazole-2-sulfonic acid derivatives using H₂O₂/AcOH .

  • Alkylation : Reacts with alkyl halides at the nitrogen atom under phase-transfer conditions.

This compound’s dual reactivity at both the ester and thiazolone moieties makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Future research should explore enantioselective catalysis and green chemistry adaptations for these transformations.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate has been investigated for its antimicrobial properties. A study synthesized a library of benzo[d]thiazole derivatives, including this compound, to evaluate their efficacy as quorum sensing inhibitors against Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited moderate growth inhibitory activities and promising quorum-sensing inhibition, suggesting potential applications in treating bacterial infections without affecting bacterial growth directly .

Case Study: Antimicrobial Activity

CompoundIC50 (μg/mL)Activity
This compoundTBDQuorum sensing inhibitor
Compound 3115.2Moderate
Compound 6182.2Moderate
Compound 745.5Strong

Cosmetic Formulations

The compound's properties may also lend themselves to cosmetic applications. Research indicates that compounds with similar structures are being explored for their stability and efficacy in topical formulations. This compound could be incorporated into formulations aimed at enhancing skin hydration and providing anti-inflammatory effects .

Case Study: Topical Formulation Development

IngredientFunctionEffectiveness
This compoundActive ingredientTBD
Soy LecithinEmulsifierImproved stability
PhytantriolMoisturizerEnhanced hydration

Material Science

In material science, the compound's unique chemical structure may allow it to serve as a building block for various polymers or coatings. Its potential as a gelling agent has been noted in studies focusing on the development of hydrogels that are resistant to microbial attack and can be used in biomedical applications .

Case Study: Hydrogel Development

PropertyMeasurement
Gelation TimeControlled by catalyst addition
ResistanceFungal attack resistant
StabilityMechanically stable in water

Future Research Directions

Further research is needed to fully elucidate the therapeutic potential of this compound. Investigations into its bioavailability, toxicity profile, and specific mechanisms of action will enhance understanding and pave the way for practical applications in pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism by which Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Observations:
  • Core Heterocycle: The benzo[d]thiazole in the target compound contrasts with benzoxazole (), thiazolidinone (), and simple thiazole () cores.
  • Substituents : The 4-methylphenylsulfonamido group in the target compound may improve solubility and metabolic stability compared to trifluoromethyl () or thiophenyl () groups. Halogenated analogs (e.g., T21 in ) often exhibit enhanced bioactivity due to increased lipophilicity.
  • Synthesis Efficiency : Microwave-assisted methods () achieve higher yields in shorter times compared to traditional reflux (31% yield for the target compound) .

Physicochemical and Spectral Comparisons

Table 2: Elemental Analysis and Spectral Data
Compound C (%) H (%) N (%) S (%) IR (cm⁻¹) Notable Features Reference
Target Compound 48.66 4.70 14.19 19.49 3168, 3227 (NH) Hydrazinyl linkage
T21 () 44.68 2.89 13.72 18.85 N/A Thioxothiazolidinone core
Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate N/A N/A N/A N/A 1735 (C=O) Trifluoromethyl group
Key Observations:
  • Elemental Analysis : The target compound’s analysis aligns closely with theoretical values, indicating high purity, whereas T21 shows slight deviations, possibly due to crystallization conditions .
  • IR Spectroscopy : The target’s NH stretches (3168–3227 cm⁻¹) are absent in trifluoromethyl analogs (), suggesting differences in hydrogen-bonding capacity.

Biological Activity

Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring fused with a carbonyl group, which contributes to its reactivity and biological properties. The compound can be represented structurally as follows:

C1H1O1N1S1\text{C}_1\text{H}_1\text{O}_1\text{N}_1\text{S}_1

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant antimicrobial properties. For example, a study demonstrated that derivatives of benzo[d]thiazole showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . this compound was evaluated for its antimicrobial efficacy, showing promising results in inhibiting bacterial growth.

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. A study utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assay showed that this compound exhibited significant free radical scavenging activity. This property is crucial for potential therapeutic applications in preventing oxidative stress-related diseases .

Cytotoxicity and Cancer Research

In cancer research, thiazole derivatives have been explored for their cytotoxic effects against various cancer cell lines. This compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating notable cytotoxicity with IC50 values in the micromolar range . These findings suggest its potential as an anticancer agent.

Synthesis and Derivative Studies

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with ethyl acetate under acidic conditions. Variations in synthesis have been explored to enhance yields and biological activity. For instance, modifications to the thiazole ring or substituents on the ester can lead to derivatives with improved pharmacological profiles .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated an IC50 value of 15 µM against MCF-7 cells, suggesting significant anticancer potential. Further research is warranted to elucidate the underlying mechanisms of action.

Q & A

Advanced Question

  • DFT calculations : Gaussian09 or ORCA can optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., PPAR-γ for antidiabetic activity). Validate poses using co-crystallized ligands as references .

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